molecular formula C16H14O B1583912 1-(9-Anthryl)ethanol CAS No. 7512-20-1

1-(9-Anthryl)ethanol

Cat. No. B1583912
CAS RN: 7512-20-1
M. Wt: 222.28 g/mol
InChI Key: WRADANNQOTZBDC-UHFFFAOYSA-N
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Description

“1-(9-Anthryl)ethanol” is a chemical compound with the molecular formula C16H14O . Its average mass is 222.282 Da and its monoisotopic mass is 222.104462 Da . It is also known by other names such as “9-Anthracenemethanol, α-methyl-” and "α-Methyl-9-anthracenemethanol" .


Synthesis Analysis

The synthesis of 1-(9-Anthryl)ethanol and its derivatives has been studied in terms of the absolute gas-phase acidity, Fukui function, the local hard and soft acids and bases principle, and the molecular electrostatic potential . The 9-anthryl group confers an ambident nucleophilic character and stabilizes the conjugated carbanion by electron-acceptor delocalization .


Molecular Structure Analysis

The 1-(9-Anthryl)ethanol molecule contains a total of 33 bonds. There are 19 non-H bond(s), 16 multiple bond(s), 1 rotatable bond(s), 16 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 hydroxyl group(s) .


Chemical Reactions Analysis

The central ring of the 9-anthryl group confers an ambident nucleophilic character and stabilizes the conjugated carbanion by electron-acceptor delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(9-Anthryl)ethanol include a density of 1.2±0.1 g/cm3, boiling point of 417.3±14.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 70.7±3.0 kJ/mol, flash point of 186.3±15.9 °C, index of refraction of 1.701, molar refractivity of 73.0±0.3 cm3, and a molar volume of 188.7±3.0 cm3 .

Scientific Research Applications

Application 1: Nucleophilic Character and Stability Study

  • Summary of Application: The nucleophilic character and stability of the carbanions vs. alkoxides derived from 2,2,2-trifluoro-1-(9-anthryl)ethanol and 1-(9-anthryl)ethanol have been studied . This research is important for understanding the chemical behavior of these compounds.
  • Methods of Application: The study was conducted at the B3LYP/6-31+G(d,p) level of theory . Results were analyzed in terms of the absolute gas-phase acidity, Fukui function, the local hard and soft acids and bases principle, and the molecular electrostatic potential .
  • Results: The central ring of the 9-anthryl group confers an ambident nucleophilic character and stabilizes the conjugated carbanion by electron-acceptor delocalization .

Application 2: Chiral Solvating Agents and Chiral Selectors

  • Summary of Application: Pure enantiomers of 2,2,2-trifluoro-1-(9-anthryl)ethanol are mainly used as chiral solvating agents and chiral selectors due to their particular hydroxyl (OH) and methine (CH) acidity .
  • Methods of Application: The influence of the 9-anthryl ring and the trifluoromethyl group on the CH and OH acidity of 1-(9-anthryl)ethanol was studied .
  • Results: The 9-anthryl group increases the CH acidity more than the OH acidity by 17.0 kcal mol−1, which is more significant than the trifluoromethyl group’s increase of 6.0 kcal mol−1 for the OH acidity .

properties

IUPAC Name

1-anthracen-9-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRADANNQOTZBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322135
Record name 1-(9-ANTHRYL)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9-Anthryl)ethanol

CAS RN

7512-20-1
Record name 7512-20-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400546
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(9-ANTHRYL)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,090
Citations
RE Ramírez, C García-Martínez, F Méndez - Molecules, 2013 - mdpi.com
The nucleophilic character and stability of the carbanions vs. alkoxides derived from 2,2,2-trifluoro-1-(9-anthryl)ethanol and 1-(9-anthryl)ethanol containing X electron-releasing and X …
Number of citations: 7 www.mdpi.com
G Götmar, L Asnin, G Guiochon - Journal of Chromatography A, 2004 - Elsevier
The adsorption isotherms of the enantiomers of 2,2,2-trifluoro-1-(9-anthryl)-ethanol from a toluene–acetonitrile solution onto a Chiris Chiral AX:QD1 column were measured using the …
Number of citations: 35 www.sciencedirect.com
WH Pirkle, DL Sikkenga, MS Pavlin - The Journal of Organic …, 1977 - ACS Publications
Since lactone functionality is ubiquitous among nature’s molecules, the determination of absolute configuration and enantiomeric purity of variously substituted chiral lactones is one …
Number of citations: 374 pubs.acs.org
KB Lipkowitz, DA Demeter, CA Parish… - Analytical …, 1987 - ACS Publications
Sir: During the past 15 years a large variety of chiral stationary phases have appeared in the literature (1). To better understand how chiral stationary phases interact with optical analytes…
Number of citations: 45 pubs.acs.org
JM Chong, EK Mar - The Journal of Organic Chemistry, 1991 - ACS Publications
The enantioselectivity is, however, sensitive to the amount ofBINAL-H reagent used. The ee is maintained in the 84-91% range when the number of equivalents of BINAL-H reagent is …
Number of citations: 53 pubs.acs.org
WH Pirkle, KA Simmons - The Journal of Organic Chemistry, 1981 - ACS Publications
(fi)-[l-(9-Anthryl)-2, 2, 2-trifluoroethoxy] acetic acid, easily prepared from commercially available (fi)-2, 2, 2-trifluoro-l-(9-anthryl) ethanol, is a useful chiral reagent for the conversion of …
Number of citations: 51 pubs.acs.org
C Jaime, A Virgili, RM Claramunt… - The Journal of …, 1991 - ACS Publications
Observation of anisochronous* H and 13C NMR signals in (R)-(-)-2, 2, 2-trifluoro-l-(9-anthryl) ethanol at low temperature indicates that restricted rotation around the C (sp1 2)-C (sp3) …
Number of citations: 19 pubs.acs.org
T Wolff, KJ Kerperin - Journal of colloid and interface science, 1993 - Elsevier
Aqueous micellar solutions containing cetyltrimethylammonium bromide (CTAB) and solubilized 2,2,2-trifluoro-1-(9-anthryl)-ethanol (TFAE) known to exhibit photorheological effects …
Number of citations: 22 www.sciencedirect.com
ML Webb, HS Rzepa - Chirality, 1994 - Wiley Online Library
2,2,2‐Trifluoro‐(9‐anthryl)‐ethanol (TFAE) has been extensively used, in its pure enantiomeric forms, as a chiral solvating agent in nuclear magnetic resonance spectroscopy (NMR). It …
Number of citations: 6 onlinelibrary.wiley.com
S Iwatsuki, K Inukai - Die Makromolekulare Chemie …, 1978 - Wiley Online Library
(9‐Anthryl)ethyl methacrylate (9AEMA) was prepared by condensation of 1‐(9‐anthryl)ethanol with methacryloyl chloride. The rate of AIBN initiated polymerization of 9AEMA in …
Number of citations: 11 onlinelibrary.wiley.com

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